3-(Aminomethyl)-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
3-(Aminomethyl)-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one is a chemical compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of an appropriate isoindoline derivative with an aminomethylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-(Aminomethyl)-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one
- 3-(Aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one
Uniqueness
3-(Aminomethyl)-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific structural features, such as the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-(aminomethyl)-2-propan-2-yl-3H-isoindol-1-one |
InChI |
InChI=1S/C12H16N2O/c1-8(2)14-11(7-13)9-5-3-4-6-10(9)12(14)15/h3-6,8,11H,7,13H2,1-2H3 |
InChI Key |
SGNZAXGVIGTFSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(C2=CC=CC=C2C1=O)CN |
Origin of Product |
United States |
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